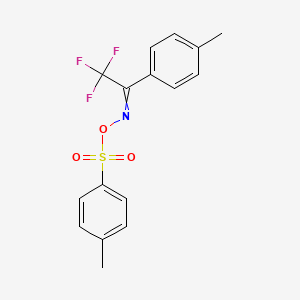

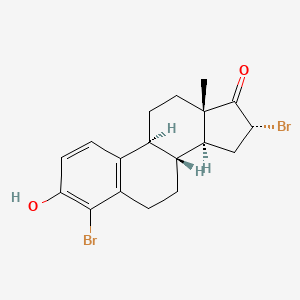

(7R,11S)-3,7,11,15-四甲基-16-(氧杂环己烷-2-基)十六碳-2-烯-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

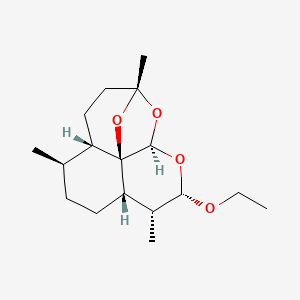

The synthesis of tetrahydropyranyl derivatives involves several contemporary strategies aimed at constructing the tetrahydropyran ring efficiently. Significant efforts have been directed towards developing versatile methods for this purpose, given the structural complexity and biological importance of these compounds. One notable example is the total synthesis of Neopeltolide, a potent antiproliferative marine natural product featuring a tetrahydropyran ring, which highlights the synthetic challenges and strategies in this field (Fuwa, 2016).

Molecular Structure Analysis

The molecular structure of tetrahydropyranyl derivatives is characterized by the presence of a 6-membered oxygen-containing heterocycle, which is a core unit within many biologically active natural products. This structural motif contributes to the compound's reactivity and potential biological properties. Analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed to elucidate the molecular structure and confirm the successful synthesis of such compounds.

Chemical Reactions and Properties

Tetrahydropyranyl derivatives undergo various chemical reactions, primarily due to the reactivity of the tetrahydropyran ring. These reactions include oxidative C-H bond activation, Prins cyclization, and other transformations leading to structurally and stereochemically diverse derivatives. These reactions are essential for the synthesis of compounds with desired biological activities and for structural modifications aimed at enhancing the compound's properties (Liu & Floreancig, 2010).

科学研究应用

植物组织培养

四氢吡喃基叶绿醇已被用于植物组织培养,特别是在梅尔维拉铅笔木的微繁育中 {svg_1}. 研究发现,它对离体不定芽的产生、生根和再生植物的光合色素含量有积极影响 {svg_2}.

光合性能

该化合物已被观察到对离体生长和光合性能具有残留效应 {svg_3}. 与其他处理相比,从四氢吡喃基叶绿醇处理中再生的植物表现出较高的能量耗散能力 {svg_4}.

抗氧化酶系统

四氢吡喃基叶绿醇与植物中的抗氧化酶系统有关 {svg_5}. 研究发现,从四氢吡喃基叶绿醇处理中再生的植物的抗氧化酶活性显著提高 {svg_6}.

基因功能和蛋白质表达研究

在分子生物学领域,四氢吡喃基叶绿醇可能用于基因功能和蛋白质表达研究 {svg_7}. 这是基于其对哺乳动物细胞转染的观察结果 {svg_8}.

基因敲除研究

四氢吡喃基叶绿醇可能用于基因敲除研究 {svg_9}. 它已被用于生成敲除构建体,这些构建体对于靶向基因破坏实验至关重要 {svg_10}.

分子克隆

四氢吡喃基叶绿醇可能用于分子克隆 {svg_11}. 它对于扩增 DNA 片段以随后克隆到更大的载体中非常有用 {svg_12}.

作用机制

Target of Action

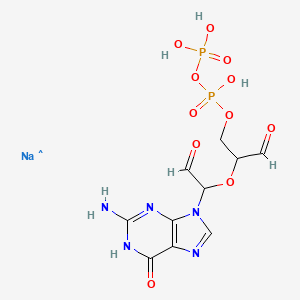

Tetrahydropyranylphytol, also known as (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol, is a complex molecule with a tetrahydropyran (THP) ring . THP rings are important motifs in biologically active molecules . .

Mode of Action

The Tetrahydropyranyl group is recognized as a useful protecting group for alcohols in organic synthesis . It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation . .

Biochemical Pathways

Tetrahydropyranylphytol may affect various biochemical pathways. For instance, in a study on the effects of a tetrahydropyranyl-substituted meta-topolin in micropropagated Merwilla plumbea, it was found that the compound influenced in vitro adventitious shoot production, rooting, and photosynthetic pigment content of regenerated plants . .

Pharmacokinetics

Computational platforms like admetlab and admetSAR can be used to predict these properties for new chemical entities, which could be useful for Tetrahydropyranylphytol.

Result of Action

A study on the effects of a tetrahydropyranyl-substituted meta-topolin in micropropagated merwilla plumbea found that the compound influenced in vitro adventitious shoot production, rooting, and photosynthetic pigment content of regenerated plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetrahydropyranylphytol. For instance, excess excitation energy (an environmental or abiotic stress) can increase the generation of reactive oxygen species during electron transport processes such as photosynthesis . .

属性

IUPAC Name |

(7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O2/c1-21(12-8-14-23(3)17-18-26)10-7-11-22(2)13-9-15-24(4)20-25-16-5-6-19-27-25/h17,21-22,24-26H,5-16,18-20H2,1-4H3/t21-,22+,24?,25?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGACYLDPQXZMR-GWWFZQNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)

![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)